molecular formula C18H15Br2N3O4 B11554662 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11554662
M. Wt: 497.1 g/mol
InChI Key: KFOAUQMISGPBLU-UHFFFAOYSA-N
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Description

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, and indole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxy and indole intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases and conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DIBROMO-6-METHYLPHENOXY)ACETOHYDRAZIDE
  • 2,6-DIBROMO-4-METHOXY-PHENYLAMINE
  • 2,4-DIBROMO-6- ( (4-CHLORO-2,5-DIMETHOXY-PHENYLIMINO)-METHYL)-PHENOL

Uniqueness

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H15Br2N3O4

Molecular Weight

497.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide

InChI

InChI=1S/C18H15Br2N3O4/c1-23-13-6-4-3-5-11(13)16(18(23)25)22-21-15(24)9-27-17-12(20)7-10(19)8-14(17)26-2/h3-8,25H,9H2,1-2H3

InChI Key

KFOAUQMISGPBLU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3Br)Br)OC

Origin of Product

United States

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